REACTION_CXSMILES
|
Br[C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:5]([Br:12])=[N:4][N:3]=1.CN1CCCC1=O.C(=O)([O-])[O-].[K+].[K+].[C:26]([O:30][C:31](=[O:40])[N:32]([CH3:39])[CH:33]1[CH2:38][CH2:37][NH:36][CH2:35][CH2:34]1)([CH3:29])([CH3:28])[CH3:27]>O>[Br:12][C:5]1[C:6]2[C:11](=[CH:10][CH:9]=[CH:8][CH:7]=2)[C:2]([N:36]2[CH2:35][CH2:34][CH:33]([N:32]([CH3:39])[C:31](=[O:40])[O:30][C:26]([CH3:27])([CH3:28])[CH3:29])[CH2:38][CH2:37]2)=[N:3][N:4]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
0.7 g
|
Type
|
reactant
|
Smiles
|
BrC1=NN=C(C2=CC=CC=C12)Br
|
Name
|
|
Quantity
|
7 mL
|
Type
|
reactant
|
Smiles
|
CN1C(CCC1)=O
|
Name
|
|
Quantity
|
395 mg
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
532 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(N(C1CCNCC1)C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Cool
|
Type
|
CUSTOM
|
Details
|
Collect the solid
|
Type
|
CUSTOM
|
Details
|
dry in a vacuum oven at ambient temperature overnight
|
Duration
|
8 (± 8) h
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=NN=C(C2=CC=CC=C12)N1CCC(CC1)N(C(OC(C)(C)C)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.96 g | |
YIELD: PERCENTYIELD | 95% | |
YIELD: CALCULATEDPERCENTYIELD | 95.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |